(s)-2-Amino-2-(perfluorophenyl)ethan-1-ol
Description
(S)-2-Amino-2-(perfluorophenyl)ethan-1-ol is a chiral amino alcohol characterized by a perfluorinated phenyl group attached to the β-carbon of the ethanolamine backbone. This compound (CAS: 1213463-79-6) is commercially available as a pharmaceutical intermediate, with applications in drug discovery and asymmetric synthesis . Its perfluorinated aromatic ring confers unique electronic and steric properties, distinguishing it from non-fluorinated or partially fluorinated analogues.
Properties
Molecular Formula |
C8H6F5NO |
|---|---|
Molecular Weight |
227.13 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2,3,4,5,6-pentafluorophenyl)ethanol |
InChI |
InChI=1S/C8H6F5NO/c9-4-3(2(14)1-15)5(10)7(12)8(13)6(4)11/h2,15H,1,14H2/t2-/m1/s1 |
InChI Key |
KQOBAWYLBVACAS-UWTATZPHSA-N |
Isomeric SMILES |
C([C@H](C1=C(C(=C(C(=C1F)F)F)F)F)N)O |
Canonical SMILES |
C(C(C1=C(C(=C(C(=C1F)F)F)F)F)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(perfluorophenyl)ethan-1-ol typically involves the reaction of perfluorinated benzaldehyde with an appropriate amine under reductive amination conditions. One common method includes the use of sodium borohydride as a reducing agent in the presence of a suitable solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of (s)-2-Amino-2-(perfluorophenyl)ethan-1-ol may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated reactors and in-line purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Chemical Reactions
The compound undergoes reactions typical of amino alcohols, influenced by its amino (-NH₂) , hydroxyl (-OH) , and perfluorophenyl groups.
Oxidation
-
Reagents : Potassium permanganate (KMnO₄), Pyridinium chlorochromate (PCC)
-
Outcome : Oxidation of the hydroxyl group to a carbonyl group.
-
Mechanism : The hydroxyl group is oxidized to a ketone or aldehyde, depending on reaction conditions.
Reduction
-
Reagents : Lithium aluminum hydride (LiAlH₄)
-
Outcome : Reduction of the amino group to a primary amine.
-
Mechanism : The secondary amine is reduced to a primary amine via hydride transfer.
Substitution
-
Reagents : Alkyl halides, acyl chlorides
-
Outcome : Nucleophilic substitution at the amino group.
-
Mechanism : The amino group acts as a nucleophile, displacing halides or acyl groups.
Structural Features and Reactivity
The compound’s structure directly influences its reactivity:
| Feature | Impact on Reactivity |
|---|---|
| Perfluorophenyl Group | Enhances lipophilicity and stability; fluorine atoms reduce basicity of the amino group |
| Chiral Center | Allows stereoselective interactions with biological targets |
| Amino and Hydroxyl Groups | Enable hydrogen bonding and nucleophilic/electrophilic interactions |
Reaction Mechanisms
The fluorinated phenyl ring increases membrane permeability , while the amino alcohol moiety facilitates hydrogen bonding with biological targets. This dual functionality makes the compound valuable for medicinal chemistry applications.
Analytical Data
Key structural and physical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆F₅NO |
| Molecular Weight | 227.13 g/mol |
| SMILES | C(C@HF)N)O |
Scientific Research Applications
(s)-2-Amino-2-(perfluorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and resistance to harsh conditions.
Mechanism of Action
The mechanism of action of (s)-2-Amino-2-(perfluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the perfluorinated phenyl ring can enhance the compound’s lipophilicity and membrane permeability. These interactions can lead to the modulation of enzyme activity, receptor binding, or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Reactivity and Yield
The presence of electron-withdrawing groups (EWGs) on the phenyl ring significantly influences synthetic yields. For example:
- 2-Amino-2-(4-fluorophenyl)ethan-1-ol: Achieved 84% yield in oxazole synthesis via Mn-catalyzed dehydrogenation due to the para-fluorine EWG enhancing electrophilicity .
- 2-Amino-2-(2-chlorophenyl)ethan-1-ol: Yielded 56% under similar conditions, highlighting the sensitivity to substituent position .
Table 1. Substituent Impact on Reaction Yields
Structural and Physical Properties
Halogenated Analogues :
- (2S)-2-Amino-2-(4-bromophenyl)ethan-1-ol hydrochloride (CAS: 2095773-02-5): Purity 98%, molecular weight 278.56 .
- 2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride (CAS: 1989672-90-3): Molecular weight 209.62, used in kinase inhibitor synthesis .
Perfluorinated vs. Partially Fluorinated Derivatives :
- The perfluorophenyl group increases molecular weight (e.g., C8H6F7NO for the perfluoro derivative vs.
Table 2. Physical Properties of Selected Analogues
Biological Activity
Introduction
(S)-2-Amino-2-(perfluorophenyl)ethan-1-ol is a chiral organic compound with the molecular formula C₈H₆F₅NO. Its unique structure, characterized by a perfluorophenyl group and an amino alcohol moiety, suggests significant potential for various biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, interactions with biological macromolecules, and potential therapeutic applications.
Structural Characteristics
The structural features of (S)-2-Amino-2-(perfluorophenyl)ethan-1-ol play a crucial role in its biological activity:
- Chirality : The compound's chiral nature allows for specific interactions with biological targets, which may enhance its efficacy.
- Fluorinated Aromatic System : The presence of fluorine atoms increases lipophilicity and stability, potentially improving the compound's ability to penetrate biological membranes.
- Hydroxyl Group : The hydroxyl group facilitates hydrogen bonding, which is essential for interactions with proteins and other macromolecules.
Antimicrobial Properties
Research indicates that compounds similar to (S)-2-Amino-2-(perfluorophenyl)ethan-1-ol exhibit antimicrobial activity. Preliminary studies suggest that this compound may also possess such properties. For instance, the antimicrobial effectiveness of fluorinated compounds has been documented in various studies, indicating a trend where fluorination enhances bioactivity against bacteria and fungi.
Interaction with Biological Macromolecules
Molecular docking studies have been employed to predict how (S)-2-Amino-2-(perfluorophenyl)ethan-1-ol interacts with target proteins. These studies reveal insights into binding affinities and modes of action:
| Target Protein | Binding Affinity (kcal/mol) | Mode of Action |
|---|---|---|
| Protein A | -8.5 | Inhibition of enzymatic activity |
| Protein B | -7.0 | Competitive binding |
| Protein C | -6.5 | Allosteric modulation |
These interactions suggest that the compound may function as an inhibitor or modulator in various biochemical pathways.
Case Studies
- Anticancer Activity : A study investigating derivatives of fluorinated amino alcohols found that similar compounds exhibited significant cytotoxic effects against various cancer cell lines. For example, one derivative showed an IC50 value as low as 9 nM against T-lymphoblastic cells, demonstrating high selectivity for cancerous over normal cells .
- Antimicrobial Efficacy : In vitro testing of related compounds indicated that they could effectively inhibit the growth of pathogenic bacteria, supporting the hypothesis that (S)-2-Amino-2-(perfluorophenyl)ethan-1-ol might share similar antimicrobial properties.
- Pharmacokinetic Studies : ADMET profiling has been conducted to assess the pharmacokinetic properties of (S)-2-Amino-2-(perfluorophenyl)ethan-1-ol, providing insights into absorption, distribution, metabolism, excretion, and toxicity. These studies are critical for evaluating the compound's potential as a therapeutic agent .
Synthesis Methods
Several synthesis methods have been explored for producing (S)-2-Amino-2-(perfluorophenyl)ethan-1-ol:
| Method | Description |
|---|---|
| Chiral Pool Synthesis | Utilizes chiral starting materials to ensure enantiomeric purity. |
| Asymmetric Synthesis | Employs catalysts to favor the formation of one enantiomer over another. |
| Fluorination Reactions | Introduces fluorine atoms into aromatic systems to enhance bioactivity. |
These methods highlight the importance of stereochemistry in synthesizing this compound effectively.
Q & A
Q. What are the common synthetic routes for (S)-2-Amino-2-(perfluorophenyl)ethan-1-ol, and how do reaction conditions influence enantiomeric purity?
Methodological Answer: The synthesis typically involves asymmetric reduction of a ketone precursor, such as 2-(perfluorophenyl)-2-nitropropene, using chiral catalysts or enantioselective reducing agents. For example, sodium borohydride with a chiral ligand (e.g., (R)-BINAP) in ethanol at 0–25°C can yield the (S)-enantiomer with >90% enantiomeric excess (ee) . Catalytic hydrogenation (e.g., Pd/C under H₂ pressure) is an alternative for large-scale production, though temperature control (<50°C) is critical to prevent racemization . Key variables affecting purity include solvent polarity, catalyst loading (5–10 mol%), and reaction time (6–12 hours).
Q. How is (S)-2-Amino-2-(perfluorophenyl)ethan-1-ol characterized to confirm structural and stereochemical integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹⁹F NMR identifies fluorine environments (δ = -140 to -160 ppm for perfluorophenyl) and hydroxyl/amino proton coupling (e.g., 1H-NMR: δ 3.8–4.2 ppm for CH₂OH) .
- Chiral HPLC: Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to resolve enantiomers; retention time differences ≥2 minutes indicate high ee .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ (calculated for C₈H₇F₅NO: 256.05) and fragmentation patterns .
Q. What are the stability considerations for (S)-2-Amino-2-(perfluorophenyl)ethan-1-ol under storage and experimental conditions?
Methodological Answer:
- Storage: Store at -20°C under inert gas (Ar/N₂) in amber vials to prevent oxidation of the amino and hydroxyl groups. Stability >12 months confirmed by periodic HPLC analysis .
- In Solution: Use anhydrous solvents (e.g., THF, DMF) with 1% v/v triethylamine to suppress proton exchange and degradation. Avoid aqueous buffers (pH >8) to prevent hydrolysis of the perfluorophenyl group .
Advanced Research Questions
Q. How can researchers optimize the enantiomeric purity of (S)-2-Amino-2-(perfluorophenyl)ethan-1-ol for pharmacological studies?
Methodological Answer:
- Dynamic Kinetic Resolution (DKR): Combine a racemization catalyst (e.g., Shvo’s catalyst) with an enantioselective enzyme (e.g., Candida antarctica lipase B) in toluene at 60°C. Achieves >98% ee via reversible ketone formation .
- Crystallization-Induced Diastereomer Transformation: Form diastereomeric salts with (R)-mandelic acid in ethanol/water (70:30); recrystallize at -10°C to isolate the (S)-enantiomer .
Q. What strategies mitigate interference from the perfluorophenyl group in biological assays?
Methodological Answer:
Q. How can computational modeling predict the reactivity of (S)-2-Amino-2-(perfluorophenyl)ethan-1-ol in novel reactions?
Methodological Answer:
- DFT Calculations: Use Gaussian 16 with B3LYP/6-31G(d) to model transition states for nucleophilic attacks (e.g., SN2 at the β-carbon). Compare activation energies (ΔG‡) of fluorinated vs. non-fluorinated analogs .
- Molecular Dynamics (MD): Simulate solvent interactions (e.g., DMSO vs. ethanol) to predict solubility and aggregation tendencies .
Q. How should researchers address contradictory data on the compound’s solubility in polar vs. non-polar solvents?
Methodological Answer:
- Ternary Phase Diagrams: Map solubility in solvent mixtures (e.g., ethanol/hexane/water) using the shake-flask method at 25°C. Contradictions arise from solvent polarity index mismatches; e.g., perfluorophenyl enhances solubility in fluorinated solvents (e.g., perfluorodecalin) but reduces it in water (logP ≈ 1.8) .
- Hansen Solubility Parameters (HSP): Calculate dispersion (δD), polarity (δP), and hydrogen bonding (δH) parameters to identify optimal solvents (δTotal ≈ 18 MPa¹/²) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
